molecular formula C16H22N2O3 B6707685 N-(2-methyl-1-phenylmethoxypropan-2-yl)-5-oxopyrrolidine-2-carboxamide

N-(2-methyl-1-phenylmethoxypropan-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B6707685
M. Wt: 290.36 g/mol
InChI Key: AHXNRIYBNPJECA-UHFFFAOYSA-N
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Description

N-(2-methyl-1-phenylmethoxypropan-2-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound with a complex molecular structure

Properties

IUPAC Name

N-(2-methyl-1-phenylmethoxypropan-2-yl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,11-21-10-12-6-4-3-5-7-12)18-15(20)13-8-9-14(19)17-13/h3-7,13H,8-11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXNRIYBNPJECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)NC(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-phenylmethoxypropan-2-yl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-amino-4-chloro-6-methylphenol with CDI (carbonyldiimidazole) in THF (tetrahydrofuran) under reflux conditions . The reaction is then followed by further steps to introduce the pyrrolidine and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-phenylmethoxypropan-2-yl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methyl-1-phenylmethoxypropan-2-yl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-methyl-1-phenylmethoxypropan-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism are ongoing, and specific pathways may vary depending on the application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1-phenylmethoxypropan-2-yl)-5-oxopyrrolidine-2-carboxamide shares structural similarities with other pyrrolidine and carboxamide derivatives.
  • Compounds like this compound and its analogs are often compared for their efficacy and safety profiles.

Uniqueness

  • The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
  • Its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

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